molecular formula C32H45N7O10 B10849272 H-Poa-ser-Gly-Phe-Leu-Thr-OH

H-Poa-ser-Gly-Phe-Leu-Thr-OH

Cat. No.: B10849272
M. Wt: 687.7 g/mol
InChI Key: PDLKKPWJIQINFZ-GQHROEFJSA-N
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Description

Properties

Molecular Formula

C32H45N7O10

Molecular Weight

687.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1-oxidopyridin-1-ium-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C32H45N7O10/c1-18(2)13-23(31(46)38-27(19(3)41)32(47)48)36-30(45)24(15-20-7-5-4-6-8-20)35-26(42)16-34-29(44)25(17-40)37-28(43)22(33)14-21-9-11-39(49)12-10-21/h4-12,18-19,22-25,27,40-41H,13-17,33H2,1-3H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)(H,47,48)/t19-,22+,23+,24+,25+,27+/m1/s1

InChI Key

PDLKKPWJIQINFZ-GQHROEFJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=[N+](C=C2)[O-])N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=[N+](C=C2)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Receptor Affinity and Selectivity

Tyr-D-Ser-Gly-Phe-Leu-Thr (δ-Selective Agonist)
  • Structure : Tyr-D-Ser-Gly-Phe-Leu-Thr (C-terminal free acid).
  • Receptor Specificity : Exhibits exclusive δ-opioid receptor binding at concentrations ≤20 nM, with negligible µ-receptor interaction.
  • Key Modifications :
    • D-Ser at position 2 enhances δ selectivity by introducing a hydrophilic, conformationally restricted side chain.
    • Leu-Thr at positions 5–6 may stabilize interactions with δ-receptor subsites.
  • Activity : 3 orders of magnitude more potent on mouse vas deferens (δ) than guinea pig ileum (µ) .
Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (Boc-Protected Analog)
  • Structure : Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (Boc group at N-terminus).
  • Receptor Specificity : Likely reduced δ affinity due to the hydrophobic Boc group, which may favor µ-receptor interactions.
  • Physicochemical Properties :
    • Increased lipophilicity from the Boc group could enhance membrane permeability but reduce solubility in aqueous media.
    • Storage: Requires standard peptide handling (-15°C to -20°C) .
H-Leu-Ser-Phe-OH (Tripeptide Fragment)
  • Structure : H-Leu-Ser-Phe-OH.
  • Function : Shorter sequence lacks opioid receptor affinity but serves as a model for studying residue order effects.
  • Purity : >98% (GLPBIO), highlighting robust synthesis protocols .

Structural and Functional Insights

Sequence Length and Hydrophobicity
  • H-Poa-Ser-Gly-Phe-Leu-Thr-OH : The hexapeptide length balances hydrophobicity (Phe, Leu) and hydrophilicity (Ser, Thr). This may confer dual µ/δ receptor activity , unlike shorter peptides (e.g., H-Leu-Ser-Phe-OH) .
  • Boc-Leu-Phe-Pro-OH : A tripeptide with a Boc group and Pro residue adopts compact conformations, favoring µ-receptor binding due to hydrophobic interactions .
Role of Terminal Modifications
  • Free C-Terminus (this compound) : Unlike Boc-protected analogs, the free acid may improve solubility but reduce metabolic stability.
  • D-Amino Acids: The absence of D-Ser in this compound (assuming L-Ser) would reduce δ selectivity compared to Tyr-D-Ser-Gly-Phe-Leu-Thr .

Physicochemical and Handling Properties

Compound Solubility Storage Conditions Purity Key Stability Factors
This compound Likely aqueous -20°C (inferred) Unknown Free C-terminus may increase degradation risk
Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH DMSO or DMF -15°C 100% Boc group enhances stability
H-Leu-Ser-Phe-OH DMSO -20°C >98% Short sequence reduces aggregation

Research Findings and Implications

  • Conformational Similarity to Morphine : Peptides like Tyr-D-Ala-Gly-NH-CH(CH3)-CH2-CH(CH3)2 adopt T-shaped conformations mimicking morphine, suggesting this compound could share µ-receptor binding motifs if properly folded .
  • δ-Receptor Specificity : Larger peptides (≥5 residues) with hydrophilic residues (e.g., Thr) are critical for δ affinity, a feature present in this compound but modulated by its N-terminal Poa residue .

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